3-Amino-7-bromoquinoline-2-carbonitrile
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Overview
Description
3-Amino-7-bromoquinoline-2-carbonitrile: is a chemical compound with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromoquinoline-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 3-aminoquinoline followed by the introduction of a cyano group at the 2-position. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyanating agents such as copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the amino or bromo groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with new functional groups
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-7-bromoquinoline-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromoquinoline-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminoquinoline
- 7-Bromoquinoline
- 2-Cyanoquinoline
Comparison
Compared to similar compounds, 3-Amino-7-bromoquinoline-2-carbonitrile is unique due to the presence of both amino and bromo groups along with a cyano group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6BrN3 |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-amino-7-bromoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-7-2-1-6-3-8(13)10(5-12)14-9(6)4-7/h1-4H,13H2 |
InChI Key |
LHKOWSUAWRNTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)C#N)Br |
Origin of Product |
United States |
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